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molecular formula C11H10N2O3 B8377509 3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde

3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde

Cat. No. B8377509
M. Wt: 218.21 g/mol
InChI Key: IFQXZWRDIDCBRY-UHFFFAOYSA-N
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Patent
US06521630B1

Procedure details

Benzoylene urea (4.0 g, 24.7 mmol), Triton B (40 wt % in methanol) (11.0 mL, 24.7 mmol), water (80 mL) and methanol (400 mL) were combined at ambient temperature and stirred vigorously for 15 minutes. (until all the solids had gone into solution). To this colorless solution, acrolein (1.7 mL, 24.7 mmol) in methanol (20 mL) was added dropwise over 5 minutes. to give a yellow solution. The reaction was then heated to 55 ° C. and stirred for 2 hours. and then at room temperature for approximately 16 hours. The yellow solution was concentrated to give a yellow oil which was taken up in ethyl acetate (25 mL) and water (50 mL). The aqueous layer was extracted again with ethyl acetate (25 mL). The organic layers were combined, washed with IN HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL) and brine (20 mL), the organic layer was dried over magnesium sulfate and concentrated to give 3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde as a yellow foam (3.2 g, 59%) which was used without further purification. The NMR data showed a purity of 70%. NMR CDCl3 δ 9.85 (s, 1H), 8.10-8.06 (m, 1H), 7.63-7.57 (m, 1H), 7.24-7.19 (m, 1H), 7.13-7.07 (m, 1H), 4.44-4.40 (m, 2H), 2.85 (dt, 2H, J1,2=2 Hz, J1,3=7 Hz); MS=219 (p+1).
Quantity
4 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([NH:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=[O:8].[CH:13]([CH:15]=[CH2:16])=[O:14]>CO.C(OCC)(=O)C.O>[O:11]=[C:10]1[N:9]([CH2:16][CH2:15][CH:13]=[O:14])[C:7](=[O:8])[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[NH:12]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)NC(=O)N2
Step Two
Name
acrolein
Quantity
1.7 mL
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at ambient temperature
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
and then at room temperature for approximately 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate (25 mL)
WASH
Type
WASH
Details
washed with IN HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C(N1CCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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